molecular formula C20H17F2N3O6S2 B6561270 N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide CAS No. 1021217-92-4

N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6561270
CAS No.: 1021217-92-4
M. Wt: 497.5 g/mol
InChI Key: CCVLIWQLKIDYSN-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H17F2N3O6S2 and its molecular weight is 497.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.05268394 g/mol and the complexity rating of the compound is 908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[5-(3,4-dimethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O6S2/c1-30-15-6-4-12(8-16(15)31-2)33(28,29)17-9-23-20(25-19(17)27)32-10-18(26)24-14-5-3-11(21)7-13(14)22/h3-9H,10H2,1-2H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVLIWQLKIDYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a difluorophenyl moiety and a pyrimidine derivative, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C18H18F2N2O5SC_{18}H_{18}F_2N_2O_5S. The compound's structural components include:

  • Difluorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Pyrimidine ring : Known for various biological activities including antitumor effects.
  • Benzenesulfonyl group : Often associated with antimicrobial and anti-inflammatory properties.

Anticancer Properties

Research indicates that compounds containing pyrimidine derivatives exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.3
A549 (Lung Cancer)12.7
HeLa (Cervical Cancer)10.5

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. In particular, it has shown effectiveness against:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Case Studies

  • Case Study on Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar pyrimidine derivatives. The results indicated that modifications in the substituents significantly impacted the cytotoxicity against breast and lung cancer cell lines. The study highlighted the potential of compounds like this compound to serve as lead compounds in drug development for cancer therapy .
  • Antimicrobial Efficacy Study :
    Another research article focused on the antimicrobial activity of sulfonamide derivatives. The study found that compounds with similar structures demonstrated potent activity against both gram-positive and gram-negative bacteria. The authors concluded that the presence of the benzenesulfonyl group was crucial for enhancing antimicrobial efficacy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrimidine ring system exhibit significant anticancer properties. N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide has been studied for its potential to inhibit tumor growth. In vitro studies have shown that it can effectively induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies have demonstrated effectiveness against various bacterial strains. The presence of the sulfonamide group enhances its interaction with bacterial enzymes, suggesting a mechanism similar to that of traditional sulfa drugs .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in disease pathways. For instance, it shows promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could provide a therapeutic avenue for treating infections and certain types of cancer .

Fungicidal Activity

Recent patents have highlighted the potential of similar compounds as fungicides. The structural characteristics of this compound suggest it could be developed into a fungicide effective against various plant pathogens. Its application could lead to improved crop yields and reduced reliance on traditional fungicides .

Pesticidal Properties

The compound's ability to interact with biological systems also positions it as a candidate for pesticide development. Its selective toxicity towards pests while being safe for non-target organisms is crucial in sustainable agriculture practices .

Polymer Development

This compound can be incorporated into polymer matrices to enhance material properties. Research has shown that adding such compounds can improve thermal stability and mechanical strength in polymers used for various industrial applications .

Nanomaterials

The compound's unique chemical properties allow it to function as a precursor for nanomaterials. Its integration into nanostructured materials could lead to innovative applications in electronics and photonics due to enhanced conductivity and light absorption characteristics .

Chemical Reactions Analysis

Amide Bond Formation

The acetamide group (N-(2,4-difluorophenyl)) undergoes reactions typical of amides, including hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts .

Sulfanyl Linkage Reactivity

The sulfanyl (-S-) group can participate in:

  • Nucleophilic substitution : Reacting with alkylating agents (e.g., alkyl halides) under basic conditions.

  • Oxidative cleavage : Converting to sulfinyl or sulfonyl groups using oxidants like hydrogen peroxide or m-CPBA.

  • Metal-mediated coupling : Potential for cross-coupling reactions (e.g., Suzuki) if activated .

Dihydropyrimidinone Core Reactivity

The pyrimidinone ring undergoes:

  • Tautomerization : Equilibrium between keto and enol forms, influencing reactivity.

  • Electrophilic aromatic substitution : Substitution at the 5-position (occupied by the sulfonyl group) is unlikely, but adjacent positions may react under harsh conditions.

  • Cycloaddition : Potential for [2+4] or [4+2] reactions due to conjugated carbonyl groups .

Amide Bond Formation

  • Reagents : EDC or HOBt coupling agents.

  • Solvents : DMF or dichloromethane.

  • Temperature : Room temperature (25°C).

Sulfanyl Linkage Installation

  • Reagents : Thiols or mercaptides (e.g., SH-R).

  • Solvents : THF or DMF.

  • Catalysts : Bases like pyridine or DBU.

  • Temperature : Reflux (~70°C) .

Pyrimidinone Ring Formation

  • Reagents : β-Ketoester (e.g., ethyl acetoacetate), urea derivative.

  • Solvents : High-boiling solvents (DMSO, THF).

  • Temperature : Reflux (~150°C) .

Hydrolysis of the Amide Bond

Under acidic conditions (e.g., HCl in ethanol), the acetamide converts to a carboxylic acid:
R-CONH-Ar+HClR-COOH+NH-Ar\text{R-CONH-Ar} + \text{HCl} \rightarrow \text{R-COOH} + \text{NH-Ar}
This reaction is reversible but favors the acid form under strong acidic conditions .

Oxidation of the Sulfanyl Group

Using oxidants like hydrogen peroxide or m-CPBA:
R-S-R’+H2O2R-SO2-R’+H2O\text{R-S-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-SO}_2\text{-R'} + \text{H}_2\text{O}
This generates a sulfonyl group, altering the compound’s lipophilicity and reactivity .

Nucleophilic Attack on the Pyrimidinone Ring

The carbonyl groups act as electron-deficient sites for nucleophilic attack (e.g., by amines or alcohols):
Ar-CONH-CH2S-R+NH2R’Ar-CONH-CH2S-R-NH-CH2R’\text{Ar-CONH-CH}_2\text{S-R} + \text{NH}_2\text{R'} \rightarrow \text{Ar-CONH-CH}_2\text{S-R-NH-CH}_2\text{R'}
This enables further functionalization .

Stability and Reactivity Trends

  • The difluorophenyl group enhances stability due to electron-withdrawing effects, reducing susceptibility to electrophilic substitution.

  • The sulfonyl group (SO₂) acts as a strong electron-withdrawing substituent, directing reactivity away from the pyrimidinone core .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach:

Sulfonation : Introduce the 3,4-dimethoxybenzenesulfonyl group to the pyrimidinone core using sulfonic acid derivatives under controlled pH (4–6) and temperature (60–80°C).

Thioether formation : Couple the sulfonated intermediate with 2-chloroacetamide derivatives via nucleophilic substitution, using bases like K₂CO₃ in anhydrous DMF .

Final amidation : React with 2,4-difluoroaniline using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane at 0–5°C to minimize side reactions .

  • Optimization : Use Design of Experiments (DoE) to vary solvent polarity, catalyst loading, and reaction time. For example, a central composite design can identify optimal conditions for yield improvement .

Q. How should researchers characterize the compound’s purity and structural identity?

  • Analytical workflow :

  • HPLC-MS : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution. Monitor for byproducts like unreacted sulfonyl precursors .
  • NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for difluorophenyl protons at δ 7.2–7.8 ppm; ¹³C NMR for sulfonyl carbons at δ 165–170 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the dihydropyrimidinone ring) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity, and what computational tools support this?

  • Approach :

  • SAR studies : Replace the 3,4-dimethoxybenzenesulfonyl group with bromo or chloro analogs to evaluate electronic effects on target binding .
  • Docking simulations : Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR). The sulfonyl group may form hydrogen bonds with catalytic residues (e.g., Asp27 in DHFR) .
    • Validation : Compare predicted binding affinities with in vitro IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in solubility and stability data across studies?

  • Troubleshooting :

  • Solubility : Test in co-solvent systems (e.g., DMSO/PBS) using UV-Vis spectroscopy. The compound’s logP (~3.5) suggests limited aqueous solubility, requiring formulation with cyclodextrins .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via LC-MS. Hydrolysis of the acetamide moiety under acidic conditions (pH <3) is a common instability pathway .
    • Data reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., buffer ionic strength, light exposure).

Q. How can researchers elucidate the compound’s metabolic pathways and potential toxicity?

  • Experimental design :

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS. Look for demethylation of methoxy groups or sulfone oxidation .
  • Toxicity screening : Use zebrafish embryos (Danio rerio) to assess acute toxicity (LC₅₀) and teratogenicity. Compare with structural analogs to pinpoint toxicophores .

Methodological Considerations

Q. What crystallographic techniques are critical for resolving this compound’s solid-state behavior?

  • Protocol :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (dichloromethane/ethyl acetate, 1:1). The monoclinic P2₁/c space group (a = 18.220 Å, β = 108.76°) is typical for related acetamides .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯F contacts contributing to lattice stability) .

Q. How can flow chemistry improve scalability and reproducibility of the synthesis?

  • Flow system setup :

  • Use a continuous-flow reactor with immobilized catalysts (e.g., Pd/C for deprotection steps). Residence times of 10–15 min at 100°C enhance throughput .
  • Monitor in-line via FTIR to detect intermediate formation (e.g., sulfonate esters at 1250 cm⁻¹) .

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